molecular formula C12H13NO B11908586 3,5,7-Trimethylquinolin-4(1H)-one CAS No. 61563-52-8

3,5,7-Trimethylquinolin-4(1H)-one

Cat. No.: B11908586
CAS No.: 61563-52-8
M. Wt: 187.24 g/mol
InChI Key: XKGHLKIUHXIDHQ-UHFFFAOYSA-N
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Description

3,5,7-Trimethylquinolin-4(1H)-one is a methyl-substituted quinolinone derivative characterized by methyl groups at positions 3, 5, and 7 of the quinoline ring and a ketone functional group at position 3. These analogs differ in methyl and ketone group placements, which significantly influence their physicochemical and biological properties.

Properties

CAS No.

61563-52-8

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

3,5,7-trimethyl-1H-quinolin-4-one

InChI

InChI=1S/C12H13NO/c1-7-4-8(2)11-10(5-7)13-6-9(3)12(11)14/h4-6H,1-3H3,(H,13,14)

InChI Key

XKGHLKIUHXIDHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NC=C(C2=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7-Trimethylquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and solvents used in the process are often selected to optimize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,5,7-Trimethylquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives, which have different biological activities.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines. These products have significant applications in medicinal chemistry and material science.

Scientific Research Applications

3,5,7-Trimethylquinolin-4(1H)-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, antibacterial, and anticancer agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5,7-Trimethylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or bind to receptors, disrupting biological processes essential for the survival of pathogens or cancer cells. The exact mechanism depends on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Discrepancies and Limitations

Further synthesis and characterization studies are required to confirm the existence and properties of the 3,5,7-trimethyl variant.

Biological Activity

3,5,7-Trimethylquinolin-4(1H)-one is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Its molecular structure includes a quinoline ring substituted with three methyl groups at the 3, 5, and 7 positions and a ketone functional group at the 4 position. This unique arrangement contributes to its biological activity and potential applications in medicinal chemistry.

  • Molecular Formula : C₁₂H₁₃N₁O₁
  • Molecular Weight : Approximately 199.24 g/mol
  • Appearance : Yellowish crystalline solid
  • Solubility : Soluble in organic solvents

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. It has been tested against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion tests.
  • Antioxidant Activity : The compound's ability to scavenge free radicals has been evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, indicating its potential as an antioxidant agent.
  • Anti-inflammatory Effects : In vitro studies have suggested that this compound can inhibit pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
  • Anticancer Potential : Preliminary studies have indicated that this compound may induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The mechanism appears to involve the modulation of cell cycle progression and activation of caspase pathways.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes and receptors. Techniques used in these studies include:

  • Molecular Docking : Computational approaches have been employed to predict the binding affinity of the compound to various protein targets.
  • Enzyme Inhibition Assays : The compound has been tested for its ability to inhibit key enzymes involved in metabolic pathways.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other quinoline derivatives. Below is a summary table highlighting some related compounds:

Compound NameStructural FeaturesUnique Properties
QuinolineBasic structure without additional methyl groupsFound in many natural products
2-MethylquinolineMethyl group at position 2Exhibits different biological activity
4-MethylquinolineMethyl group at position 4Potentially different reactivity
6-MethoxyquinolineMethoxy group at position 6Known for enhanced solubility
8-HydroxyquinolineHydroxy group at position 8Exhibits chelating properties

The distinct arrangement of methyl groups in this compound influences its reactivity and biological activity compared to other derivatives.

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